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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzofuran

Cat. No.: B1609783 Get Quote

An In-depth Technical Guide to 3-Bromo-2-methylbenzofuran: Structure, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-methylbenzofuran, a

heterocyclic compound of significant interest in synthetic organic chemistry and medicinal

chemistry. We will delve into its core molecular structure, physicochemical properties, and

detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices,

providing researchers and drug development professionals with the foundational knowledge

required for its effective utilization as a versatile chemical intermediate. The guide further

explores the compound's reactivity, potential therapeutic applications based on the broader

class of benzofurans, and essential safety protocols.

Introduction: The Benzofuran Scaffold
The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a "privileged

structure" in the field of drug discovery.[1] Its derivatives are known to exhibit a wide array of

pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and

neuroprotective properties.[1][2][3] 3-Bromo-2-methylbenzofuran serves as a critical building

block, offering a reactive handle for the synthesis of more complex, biologically active

molecules. The strategic placement of the bromine atom at the 3-position, adjacent to the

methyl group at the 2-position, dictates its unique reactivity and utility as a synthetic

intermediate.
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Molecular Structure and Physicochemical
Properties
The fundamental identity of a chemical compound is defined by its structure and physical

characteristics. These properties are critical for predicting its behavior in chemical reactions, its

solubility, and its potential interactions in biological systems.

Chemical Formula and Structure
The molecular formula for 3-Bromo-2-methylbenzofuran is C₉H₇BrO.[4] Its structure consists

of a central benzofuran core, with a methyl group (CH₃) substituted at the C2 position and a

bromine atom (Br) at the C3 position of the furan ring.

Caption: 2D Molecular Structure of 3-Bromo-2-methylbenzofuran.

Physicochemical Data
Quantitative data for 3-Bromo-2-methylbenzofuran is summarized below. This information is

essential for experimental design, including solvent selection and purification strategies.

Property Value Source

Molecular Formula C₉H₇BrO PubChem[4]

Molecular Weight 211.06 g/mol PubChem[4]

Monoisotopic Mass 209.96803 Da PubChem[4]

IUPAC Name
3-bromo-2-methyl-1-

benzofuran
PubChem[4]

SMILES CC1=C(C2=CC=CC=C2O1)Br PubChem[4]

InChIKey
OEGMISNFEAVBHA-

UHFFFAOYSA-N
PubChem[4]

Predicted XlogP 3.4 PubChem[4]

Storage
Store in freezer, under -20°C,

sealed in dry conditions
AZA Mid-Year Meeting[5]
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Synthesis and Purification
The synthesis of 3-Bromo-2-methylbenzofuran is typically achieved through the electrophilic

bromination of its precursor, 2-methylbenzofuran. The following section details a reliable, two-

step synthetic workflow.

Synthesis Workflow Overview
Caption: Synthetic workflow for 3-Bromo-2-methylbenzofuran.

Experimental Protocol: Step-by-Step Methodology
Part 1: Synthesis of 2-Methylbenzofuran (Precursor)

This procedure is adapted from established methods for benzofuran synthesis.[6] The reaction

proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an

intramolecular cyclization.

Reaction Setup: To a solution of an appropriately substituted o-hydroxyacetophenone (1.0

eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

Expertise & Experience:Potassium carbonate acts as a base to deprotonate the phenolic

hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a

suitable polar aprotic solvent for this Sₙ2 type reaction.

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the

reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for

24-48 hours.

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to

room temperature. Dilute the mixture with water and extract the product with a suitable

organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude 2-methylbenzofuran can be

purified by silica gel column chromatography.

Part 2: Bromination to 3-Bromo-2-methylbenzofuran
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This step utilizes N-Bromosuccinimide (NBS), a common and selective reagent for bromination

at allylic and benzylic positions.[6][7][8]

Reaction Setup: Dissolve the purified 2-methylbenzofuran (1.0 eq) in carbon tetrachloride

(CCl₄). Add N-Bromosuccinimide (1.0-1.1 eq) and a radical initiator, such as benzoyl

peroxide or AIBN (catalytic amount).

Trustworthiness:NBS is preferred over elemental bromine (Br₂) for this type of reaction as

it provides a low, constant concentration of Br₂, minimizing side reactions such as addition

to the furan double bond. CCl₄ is a traditional solvent for these reactions, though

alternatives like cyclohexane can be used.

Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir. The reaction is often

initiated by light. Monitor the reaction by TLC until the starting material is consumed.

Work-up and Isolation: Cool the reaction mixture. The succinimide byproduct will precipitate

and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution

to quench any remaining bromine, followed by water and brine.

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude 3-Bromo-2-methylbenzofuran should be purified by silica gel

column chromatography to yield the final product.

Spectroscopic Characterization
Unambiguous structure confirmation is paramount. While obtaining specific spectra for this

guide is not feasible, the expected spectroscopic signatures are outlined below. Researchers

must obtain and interpret their own data for validation.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

(CH₃) around δ 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a

complex multiplet in the region of δ 7.2-7.8 ppm.

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9

carbon atoms in the molecule. The methyl carbon will appear upfield (around δ 10-15 ppm),

while the aromatic and furan ring carbons will be found in the δ 110-155 ppm region. The
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carbon bearing the bromine (C3) will be significantly shifted compared to the parent 2-

methylbenzofuran.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a

characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal

intensity, which is the isotopic signature of a single bromine atom. Predicted adducts for

electrospray ionization include [M+H]⁺ at m/z 210.97531.[4]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching

vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C stretching for the

aromatic ring (~1450-1600 cm⁻¹), and a strong C-O-C ether stretching band (~1050-1250

cm⁻¹).

Reactivity and Synthetic Applications
The chemical reactivity of 3-Bromo-2-methylbenzofuran is dominated by the carbon-bromine

bond at the electron-rich 3-position. This makes it an excellent electrophile for a variety of

synthetic transformations, particularly in the construction of novel drug candidates.

Nucleophilic Substitution
The C3-Br bond is susceptible to nucleophilic attack. This allows for the introduction of various

functional groups. For instance, reaction with amines, such as morpholine or piperazine

derivatives, yields 3-aminomethyl-benzofuran structures.[8][9] This Sₙ2 reaction is a

cornerstone for building libraries of compounds for biological screening.[9]

Cross-Coupling Reactions
As an aryl bromide, 3-Bromo-2-methylbenzofuran is an ideal substrate for palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are

powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the

linkage of the benzofuran core to other complex molecular fragments. This strategy is widely

used in modern medicinal chemistry to rapidly assemble diverse molecular architectures.[10]

Potential Applications in Drug Development
While 3-Bromo-2-methylbenzofuran is primarily an intermediate, its derivatives have shown

significant promise in preclinical studies. The benzofuran scaffold is a recurring motif in
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compounds targeting various diseases.

Anticancer Activity: Numerous substituted benzofurans have been synthesized and

evaluated for their cytotoxic effects against various cancer cell lines.[1][2][6] Bromo-

derivatives, in particular, have been identified as having potent activity, sometimes inducing

apoptosis in leukemia cells.[2][6]

Enzyme Inhibition: Benzofuran derivatives have been designed as inhibitors for specific

enzymes. For example, derivatives synthesized from 3-(bromomethyl)benzofuran

intermediates have been identified as novel Type II inhibitors of Cyclin-Dependent Kinase 2

(CDK2), an important target in cancer therapy.[9]

Antimicrobial Agents: The benzofuran core is present in many compounds with antibacterial

and antifungal properties, making it a valuable scaffold for the development of new anti-

infective agents to combat growing antibiotic resistance.[3]

Safety and Handling
As a brominated organic compound, 3-Bromo-2-methylbenzofuran requires careful handling

to avoid exposure.

General Precautions: Avoid all personal contact, including inhalation and contact with skin

and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (safety goggles or face shield).[13]

Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if

swallowed, and cause skin and serious eye irritation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-

term stability, storage in a freezer at -20°C is recommended.[5]

Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite)

and collect it into a labeled container for proper waste disposal.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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